
Trioctyl trimellitate-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trioctyl trimellitate-d6: is a deuterated form of trioctyl trimellitate, a plasticizer commonly used to enhance the flexibility and durability of polyvinyl chloride (PVC) and other polymers. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving nuclear magnetic resonance (NMR) spectroscopy, as the deuterium atoms provide distinct signals that can be easily distinguished from hydrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of trioctyl trimellitate-d6 involves the esterification of trimellitic anhydride with deuterated octanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in a reactor equipped with a reflux condenser and a distillation column. The use of a continuous feed system for the reactants and a continuous removal system for the by-products ensures efficient production. The final product is then subjected to quality control tests to ensure its purity and consistency.
化学反応の分析
Types of Reactions: Trioctyl trimellitate-d6 primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the ester groups are exchanged with other alcohols.
Common Reagents and Conditions:
Esterification: Trimellitic anhydride and deuterated octanol in the presence of an acid catalyst.
Hydrolysis: Water or aqueous solutions of acids or bases.
Transesterification: Alcohols in the presence of a base catalyst, such as sodium methoxide.
Major Products:
Esterification: this compound.
Hydrolysis: Trimellitic acid and deuterated octanol.
Transesterification: New esters formed by exchanging the ester groups with other alcohols.
科学的研究の応用
Chemistry: Trioctyl trimellitate-d6 is used as a reference compound in NMR spectroscopy due to its distinct deuterium signals. It is also employed in studies involving the synthesis and characterization of new plasticizers and polymer additives.
Biology: In biological research, this compound is used to study the interactions between plasticizers and biological membranes. Its deuterium labeling allows for precise tracking and analysis of its distribution and effects within biological systems.
Medicine: this compound is investigated for its potential use in drug delivery systems. Its ability to enhance the flexibility and durability of polymers makes it a candidate for developing biocompatible materials for medical implants and devices.
Industry: In the industrial sector, this compound is used to improve the properties of PVC and other polymers. Its deuterium labeling also makes it valuable in quality control processes, where it can be used as an internal standard for analytical measurements.
作用機序
The mechanism of action of trioctyl trimellitate-d6 involves its interaction with polymer chains, where it acts as a plasticizer by reducing the intermolecular forces between the polymer chains. This results in increased flexibility and durability of the polymer material. The deuterium atoms in this compound do not significantly alter its plasticizing properties but provide distinct signals for analytical purposes.
類似化合物との比較
Dioctyl phthalate: Another commonly used plasticizer with similar properties but different chemical structure.
Dioctyl terephthalate: A phthalate-free alternative with similar plasticizing effects.
Bis(2-ethylhexyl) adipate: A plasticizer with a different ester structure but similar applications.
Uniqueness: Trioctyl trimellitate-d6 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques. This labeling allows for precise tracking and analysis in scientific research, setting it apart from other plasticizers that do not have this feature.
特性
分子式 |
C33H54O6 |
|---|---|
分子量 |
552.8 g/mol |
IUPAC名 |
tris(1,1-dideuterio-2-ethylhexyl) benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C33H54O6/c1-7-13-16-25(10-4)22-37-31(34)28-19-20-29(32(35)38-23-26(11-5)17-14-8-2)30(21-28)33(36)39-24-27(12-6)18-15-9-3/h19-21,25-27H,7-18,22-24H2,1-6H3/i22D2,23D2,24D2 |
InChIキー |
KRADHMIOFJQKEZ-NXJGFHQPSA-N |
異性体SMILES |
[2H]C([2H])(C(CC)CCCC)OC(=O)C1=CC(=C(C=C1)C(=O)OC([2H])([2H])C(CC)CCCC)C(=O)OC([2H])([2H])C(CC)CCCC |
正規SMILES |
CCCCC(CC)COC(=O)C1=CC(=C(C=C1)C(=O)OCC(CC)CCCC)C(=O)OCC(CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


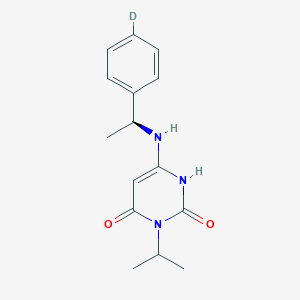



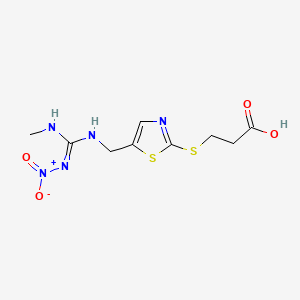
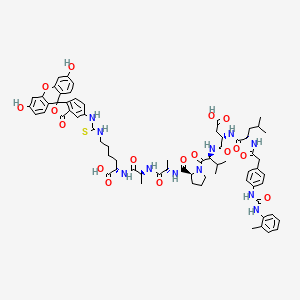
![Disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12371877.png)
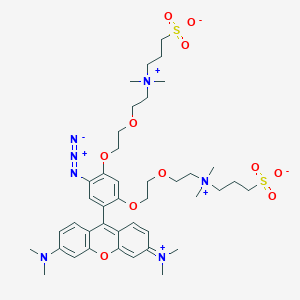
![tert-butyl N-[4-[4-amino-1-[2-[3,3,4,5,5-pentadeuterio-4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate](/img/structure/B12371899.png)
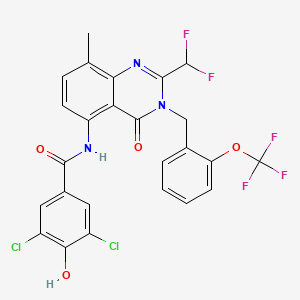
![5-[[2,3,5,6-Tetradeuterio-4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371907.png)
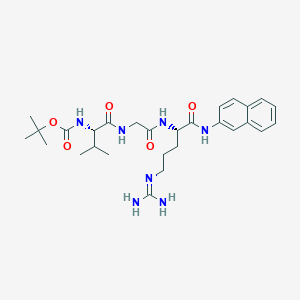

![3-methoxy-N-methyl-5-[3-(2-methylpyridin-4-yl)pyridin-2-yl]oxybenzamide](/img/structure/B12371927.png)
